molecular formula C12H17NO2 B087341 3,4-Methylenedioxy-N-ethylamphetamine CAS No. 14089-52-2

3,4-Methylenedioxy-N-ethylamphetamine

Cat. No. B087341
CAS RN: 14089-52-2
M. Wt: 207.27 g/mol
InChI Key: PVXVWWANJIWJOO-UHFFFAOYSA-N
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Patent
US07101980B2

Procedure details

MDEA-BSA conjugate 36 was synthesized as described in copending, commonly assigned U.S. Ser. No. 10/622,254 filed contemporaneously herewith. A solution of 500 mg of bovine serum albumin (BSA) in 6.7 mL of 50 mM potassium phosphate (pH 7.5) was cooled in an ice-bath. To the solution was added 8.5 mL of DM50 dropwise, and the reaction mixture was maintained below room temperature. To the protein solution was added a solution of 12 mg (0.022 mmol) of N-(5-{2-[ethyl-(2,2,2-trifluoro-acetyl)-amino]-propyl}-benzo[1,3]dioxol-2-ylmethyl)-succinamic acid 2,5-dioxo-pyrrolidin-1-yl ester (compound 2L in U.S. Ser. No. 10/622,254) in 1.5 mL of anhydrous DMF dropwise. The reaction mixture was allowed to stir at room temperature 48 hours. The resulting conjugate was placed in a dialysis tube (10,000 MW cut-off) and was dialyzed in 1 L of 70% DMSO in 50 mM potassium phosphate (pH 7.5, 3 changes, at least 3 hours each), 1 L of 50% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 30% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 10% DMSO in 50 mM potassium phosphate (at least 3 hours) at room temperature. The trifluoroacetamido group of the conjugate was deprotected by dialysis of the resulting conjugate against 10% ammonium hydroxide for 3 days (1 L each for approximately 24 hours each), followed by 6 changes with 50 mM potassium phosphate (pH 7.5) at 4° C. (1 L each). The protein concentration was determined to be 7.12 mg/mL using BioRad Coomassie blue protein assay (Bradford, M., Anal. Biochem. 72:248, 1976). A total of 45 mL of the conjugate was obtained.
Name
N-(5-{2-[ethyl-(2,2,2-trifluoro-acetyl)-amino]-propyl}-benzo[1,3]dioxol-2-ylmethyl)-succinamic acid 2,5-dioxo-pyrrolidin-1-yl ester
Quantity
12 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound 2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C1CCC(=O)N1OC(=O)CCC(NC[CH:16]1[O:20][C:19]2[CH:21]=[CH:22][C:23]([CH2:25][CH:26]([N:28](CC)[C:29](=O)[C:30](F)(F)F)[CH3:27])=[CH:24][C:18]=2[O:17]1)=O>P([O-])([O-])([O-])=O.[K+].[K+].[K+].CN(C=O)C>[CH3:30][CH2:29][NH:28][CH:26]([CH2:25][C:23]1[CH:22]=[CH:21][C:19]2[O:20][CH2:16][O:17][C:18]=2[CH:24]=1)[CH3:27] |f:1.2.3.4|

Inputs

Step One
Name
N-(5-{2-[ethyl-(2,2,2-trifluoro-acetyl)-amino]-propyl}-benzo[1,3]dioxol-2-ylmethyl)-succinamic acid 2,5-dioxo-pyrrolidin-1-yl ester
Quantity
12 mg
Type
reactant
Smiles
O=C1N(C(CC1)=O)OC(CCC(=O)NCC1OC2=C(O1)C=CC(=C2)CC(C)N(C(C(F)(F)F)=O)CC)=O
Name
compound 2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6.7 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added 8.5 mL of DM50 dropwise, and the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below room temperature
CUSTOM
Type
CUSTOM
Details
The resulting conjugate was placed in a dialysis tube
CUSTOM
Type
CUSTOM
Details
(10,000 MW cut-off) and was dialyzed in 1 L of 70% DMSO in 50 mM potassium phosphate (pH 7.5, 3 changes, at least 3 hours each), 1 L of 50% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 30% DMSO in 50 mM potassium phosphate (at least 3 hours)
CUSTOM
Type
CUSTOM
Details
1 L of 10% DMSO in 50 mM potassium phosphate (at least 3 hours)
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The trifluoroacetamido group of the conjugate was deprotected by dialysis of the resulting conjugate against 10% ammonium hydroxide for 3 days (1 L each for approximately 24 hours each),
Duration
24 h
CUSTOM
Type
CUSTOM
Details
followed by 6 changes with 50 mM potassium phosphate (pH 7.5) at 4° C.
CONCENTRATION
Type
CONCENTRATION
Details
The protein concentration
CUSTOM
Type
CUSTOM
Details
A total of 45 mL of the conjugate was obtained

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.